![molecular formula C21H25N3O2 B11010789 3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11010789.png)

3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Its chemical formula is C₁₀H₁₂O₄ , and its molecular weight is 196.2 g/mol .

- Physically, it appears as white crystalline or powder form.

- It is a derivative of an amino acid, exhibiting stability and biological activity.

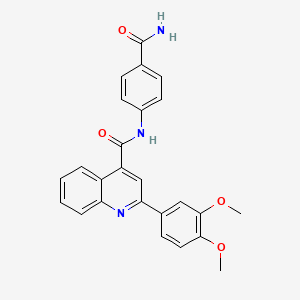

3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide: , is an organic compound.

Preparation Methods

- One common synthetic route involves substitution reactions:

- Start with benzyl alcohol , which reacts with bromopropyl ketone via substitution. This introduces the propionyl group.

- Next, react the resulting product with p-toluenesulfonic acid , forming the corresponding p-toluenesulfonate ester.

- Perform a reductive ketone condensation using ethylene glycol , yielding the ethylene glycol ester of the p-toluenesulfonic acid.

- Under basic conditions, this ester reacts with an amino acid, leading to the target compound, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid . This compound shares amino acid characteristics and can be used in peptide synthesis.

Chemical Reactions Analysis

- It can undergo common organic reactions, including esterification, etherification, and other transformations.

- Reagents like acids or bases can facilitate its esterification, while nucleophiles can lead to ether formation.

- Major products depend on the specific reaction conditions and substrates used.

3-(4-Hydroxy-3-methoxyphenyl)propionic acid: is a phenolic carboxylic acid, containing both phenolic and carboxylic acid functional groups.

Scientific Research Applications

Biological Activity: , a major metabolite of , exhibits antioxidant activity (IC50 = 19.5 μM) and is a precursor to vanillic acid.

Peptide Synthesis: Due to its amino acid-like properties, it finds use in peptide synthesis.

Metabolism: It is a gut microbiota metabolite and a precursor to vanillic acid.

Mechanism of Action

- The exact mechanism of action for 3-(4-Hydroxy-3-methoxyphenyl)propionic acid may vary depending on its context (e.g., as a metabolite or in peptide synthesis).

- It likely interacts with molecular targets and pathways relevant to its biological activity.

Comparison with Similar Compounds

- While I don’t have specific information on closely related compounds, further research could explore its uniqueness compared to other phenolic acids.

Remember that this compound’s applications extend beyond the scope of this article, and additional research may provide more insights.

Properties

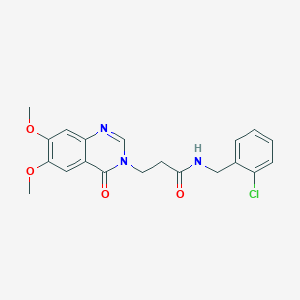

Molecular Formula |

C21H25N3O2 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]propanamide |

InChI |

InChI=1S/C21H25N3O2/c1-15(2)24-19-7-5-4-6-18(19)23-20(24)14-22-21(25)13-10-16-8-11-17(26-3)12-9-16/h4-9,11-12,15H,10,13-14H2,1-3H3,(H,22,25) |

InChI Key |

CZBXYNQFXKEBBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)CCC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B11010710.png)

![N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11010721.png)

![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B11010726.png)

![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B11010727.png)

![Ethyl 4-[(2-{[(benzylsulfonyl)acetyl]amino}phenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B11010734.png)

![N-[3-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010735.png)

![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine](/img/structure/B11010740.png)

![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide](/img/structure/B11010754.png)

![trans-4-[({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11010770.png)